molecular formula C10H8FNO B13635108 8-Fluoro-6-methyl-4-quinolinol CAS No. 1065092-76-3

8-Fluoro-6-methyl-4-quinolinol

Cat. No.: B13635108
CAS No.: 1065092-76-3
M. Wt: 177.17 g/mol
InChI Key: MAIFKYBUSMYGLQ-UHFFFAOYSA-N
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Description

8-Fluoro-6-methyl-4-quinolinol is a fluorinated quinoline derivative characterized by a fluorine atom at position 8 and a methyl group at position 6 on the quinoline scaffold. Its molecular formula is C₁₀H₈FNO, with a molecular weight of 177.18 g/mol. The compound’s unique substitution pattern influences its electronic properties, solubility, and biological activity, making it a subject of interest in medicinal chemistry and materials science. Fluorine’s electron-withdrawing nature and the methyl group’s steric effects contribute to its distinct reactivity compared to non-fluorinated or differently substituted quinolines .

Properties

CAS No.

1065092-76-3

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

8-fluoro-6-methyl-1H-quinolin-4-one

InChI

InChI=1S/C10H8FNO/c1-6-4-7-9(13)2-3-12-10(7)8(11)5-6/h2-5H,1H3,(H,12,13)

InChI Key

MAIFKYBUSMYGLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)F)NC=CC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-6-methyl-4-quinolinol typically involves the fluorination of quinoline derivatives. One common method is the reaction of 4-fluoroaniline with appropriate reagents to introduce the fluorine atom at the desired position. The reaction conditions often include the use of strong acids or bases, and the process may involve multiple steps to achieve the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-6-methyl-4-quinolinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines, which may possess different biological activities and properties .

Scientific Research Applications

8-Fluoro-6-methyl-4-quinolinol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoro-6-methyl-4-quinolinol involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorine atom enhances its ability to penetrate cell membranes and interact with intracellular targets. Pathways involved in its action include inhibition of bacterial DNA-gyrase and other critical enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of 8-Fluoro-6-methyl-4-quinolinol, highlighting differences in substituents, physical properties, and applications:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 5288-22-2 -F (C8), -CH₃ (C6) C₁₀H₈FNO 177.18 Potential antimicrobial agent; studied for electronic applications due to fluorine substitution .
5,8-Difluoro-4-hydroxy-2-methylquinoline 288151-26-8 -F (C5, C8), -CH₃ (C2) C₁₀H₇F₂NO 195.17 Higher lipophilicity due to dual fluorine substitution; explored in drug delivery systems .
6-Fluoro-2-methylquinolin-4-ol 15912-68-2 -F (C6), -CH₃ (C2) C₁₀H₈FNO 177.18 Structural isomer of this compound; differing antifungal activity profiles .
4-Hydroxy-8-(trifluoromethyl)quinoline 23779-96-6 -CF₃ (C8) C₁₀H₆F₃NO 213.16 Higher melting point (170–174°C); used in corrosion inhibition and agrochemical research .
6-Nitro-8-quinolinol 16727-28-9 -NO₂ (C6) C₉H₆N₂O₃ 190.16 Electron-withdrawing nitro group enhances oxidative stability; applied in dye synthesis .

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